molecular formula C6H6IN3O4 B2922766 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1354704-48-5

3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2922766
CAS RN: 1354704-48-5
M. Wt: 311.035
InChI Key: SOOGNIVIFIHIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an iodine atom and a nitro group attached to the pyrazole ring, and a propanoic acid group attached to the 3-position of the pyrazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polypropionate Construction : The research into acyclic polypropionate stereopolyads via double diastereo- and enantioselective crotylation of 1,3-diols highlights an innovative synthetic methodology. This process showcases the utility of related compounds in the simplified synthesis of complex polypropionate structures, demonstrating a high degree of control over stereochemistry (Gao, Han, & Krische, 2011).

  • Regiospecific Syntheses : The regiospecific syntheses of pyrazolyl propanoic acids, as demonstrated in studies, underscore the precision achievable in the synthesis of such compounds. These syntheses often involve intricate hydrogen bonding and crystallization patterns, offering insights into the structural determinants of regioselectivity (Kumarasinghe, Hruby, & Nichol, 2009).

  • Energetic Materials Development : Investigations into the synthesis of pyrazole and tetrazole derivatives have led to the development of new energetic materials with high thermal stability and low sensitivity. These materials, including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its salts, demonstrate potential for high-performance applications due to their acceptable detonation properties and low sensitivity to impact and friction (Zheng et al., 2020).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, active as inhibitors of canonical transient receptor potential channels, represents a significant advancement in efficiency and yield. This method dramatically reduces synthesis time from days to minutes, showcasing the potential of microwave-assisted techniques in accelerating the synthesis of pyrazole derivatives (Obermayer, Glasnov, & Kappe, 2011).

Structural and Mechanistic Insights

  • NMR Chemical Shift Studies : Research on ^13C NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives provides crucial insights into the electronic structure and reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior and potential applications of pyrazole-based molecules (Cabildo, Claramunt, & Elguero, 1984).

properties

IUPAC Name

3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGNIVIFIHIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.